4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate is a synthetic compound with the molecular formula and a molecular weight of 325.4 g/mol. This compound features a unique structure characterized by a 5-methoxy group attached to a trimethylindolium core, which imparts distinctive chemical properties and potential applications in various fields, particularly in biochemistry and material sciences. The butane-1-sulfonate moiety enhances its solubility in aqueous environments, making it suitable for biological studies and dye chemistry.
This compound is classified as an indolium salt, specifically a sulfonate derivative. It is often used in research settings due to its biological activity and solubility properties. The compound can be sourced from various chemical suppliers and is typically available in high purity levels suitable for laboratory use.
The synthesis of 4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate involves several key steps:
The molecular structure of 4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate can be represented using various chemical notation systems:
InChI=1S/C16H23NO4S/c1-12-16(2,3)14-11-13(21-4)7-8-15(14)17(12)9-5-6-10-22(18,19)20/h7-8,11H,5-6,9-10H2,1-4H3
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)OC)CCCCS(=O)(=O)[O-]
These representations highlight the compound's complex structure which includes multiple functional groups contributing to its chemical behavior .
The reactivity of 4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-ium-1-yl)butane-1-sulfonate can be explored through various chemical transformations. Notably:
These reactions are significant for modifying the compound for specific applications or enhancing its biological activity .
The mechanism of action for 4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-ium-1-y)butane-1-sulfonate involves its interaction with biological targets. Studies suggest that:
Such studies are essential for elucidating the potential therapeutic roles of this compound and its derivatives .
The physical properties of 4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-y)butane-1-sulfonate include:
Property | Value |
---|---|
Appearance | Dark purple solid |
Melting Point | Not specified |
Solubility | Soluble in water |
The chemical properties include:
Property | Value |
---|---|
Molecular Weight | 325.4 g/mol |
Purity | Typically ≥95% |
Stability | Stable under standard conditions |
These properties make it suitable for various applications in research settings .
The unique properties of 4-(5-Methoxy-2,3,3-trimethyl-3H-indol-1-y)butane-1-sulfonate lend themselves to several applications:
Ongoing research may uncover additional applications in drug development and materials science .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: